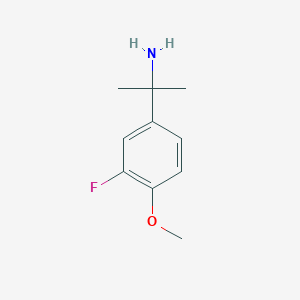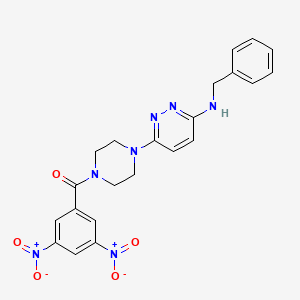![molecular formula C16H22F3N3O5S B2595633 Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2460750-28-9](/img/structure/B2595633.png)
Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22F3N3O5S and its molecular weight is 425.42. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Intermediate in Pharmaceutical Synthesis
The compound serves as a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. For instance, a study by Wang et al. (2015) outlines the synthesis process from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wenhui, Tang, & Xu, 2015).
Contribution to Anticancer Drug Development
Another research application is its role as an important intermediate for small molecule anticancer drugs, as detailed by Zhang, Ye, Xu, & Xu (2018). Their work established a rapid and high-yield synthetic method, contributing significantly to the development of drugs targeting dysfunctional signaling pathways in cancer (Zhang, Ye, Xu, & Xu, 2018).
Development of Deoxycytidine Kinase Inhibitors
In the preparation of potent deoxycytidine kinase (dCK) inhibitors, a new class of drugs, this compound again plays a pivotal role as a key intermediate. Zhang, Yan, Kanamarlapudi, Wu, & Keyes (2009) described an economical synthesis process for creating 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, showcasing the versatility of this compound in drug development (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Structural and Molecular Studies
The compound's structure and molecular properties have been extensively studied, providing insights into its potential applications in designing new pharmaceuticals. For example, Didierjean, Marin, Wenger, Briand, & Aubry (2004) conducted X-ray studies to understand the molecular packing and hydrogen bonding patterns, contributing to the knowledge base on piperidine derivatives (Didierjean, Marin, Wenger, Briand, & Aubry, 2004).
Activation of Human Small-Conductance Ca2+-Activated K+ Channels
Research by Hougaard et al. (2009) discovered a small molecule, GW542573X, which selectively activates SK1 subtype of human small-conductance Ca2+-activated K+ channels, demonstrating the potential for therapeutic applications in pain and inflammation management (Hougaard, Jensen, Dale, Miller, Davies, Eriksen, Strøbæk, Trezise, & Christophersen, 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O5S/c1-10-9-12(27-28(24,25)16(17,18)19)21-13(20-10)11-5-7-22(8-6-11)14(23)26-15(2,3)4/h9,11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWQSMSVXZKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

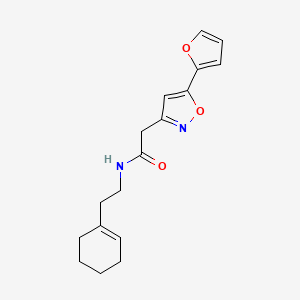

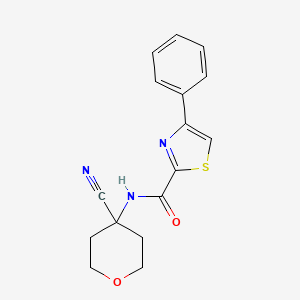
![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)
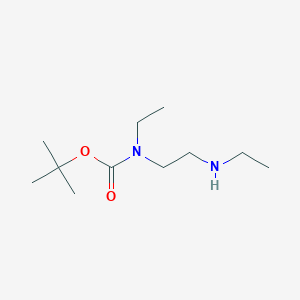

![1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2595563.png)
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)
![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)
![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2595569.png)
